![molecular formula C16H28N2O3 B1257238 3-Oxo-N-[(3S)-2-oxopyrrolidin-3-YL]dodecanamide](/img/structure/B1257238.png)
3-Oxo-N-[(3S)-2-oxopyrrolidin-3-YL]dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-OXO-N-[(3S)-2-OXOPYRROLIDIN-3-YL]DODECANAMIDE: is a member of the class of pyrrolidin-2-ones. It is a pyrrolidin-2-one in which a hydrogen at the 3 pro-S position is replaced by a 3-oxododecanamido group . This compound is known for its role as an epitope, which is a specific site on an antigen to which an antibody binds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide typically involves the following steps:
Formation of the pyrrolidin-2-one ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-oxododecanamido group: This step involves the substitution of a hydrogen atom at the 3 pro-S position of the pyrrolidin-2-one ring with a 3-oxododecanamido group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and scale-up processes would apply, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions depend on the desired transformation and may involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound serves as an epitope, playing a role in immunological studies and vaccine development.
Medicine: It is investigated for its potential therapeutic properties and interactions with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide involves its interaction with specific molecular targets. As an epitope, it binds to receptors of the adaptive immune system, triggering an immune response . The exact pathways and molecular targets involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide include:
3-oxolauric acid: A functional parent of the compound.
N-acyl-alpha amino acids and derivatives: Compounds containing an alpha amino acid with an acyl group at its terminal nitrogen atom.
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H28N2O3 |
|---|---|
Molecular Weight |
296.40 g/mol |
IUPAC Name |
3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide |
InChI |
InChI=1S/C16H28N2O3/c1-2-3-4-5-6-7-8-9-13(19)12-15(20)18-14-10-11-17-16(14)21/h14H,2-12H2,1H3,(H,17,21)(H,18,20)/t14-/m0/s1 |
InChI Key |
VEYZCVBECUYIJZ-AWEZNQCLSA-N |
SMILES |
CCCCCCCCCC(=O)CC(=O)NC1CCNC1=O |
Isomeric SMILES |
CCCCCCCCCC(=O)CC(=O)N[C@H]1CCNC1=O |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)NC1CCNC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


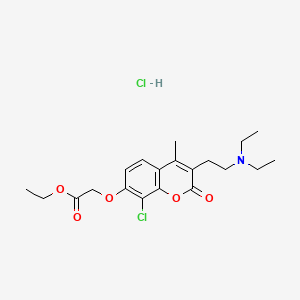
![[3-[[(2S,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxy-propyl] (E)-octadec-9-enoate](/img/structure/B1257156.png)
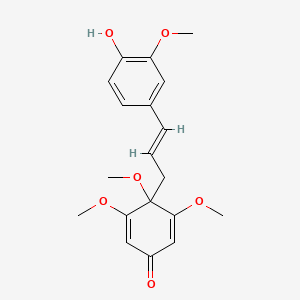
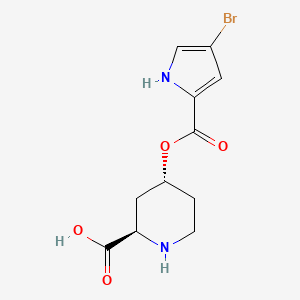
![(2R)-3-[(2R)-5-[2-[(1S,2S,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1257160.png)


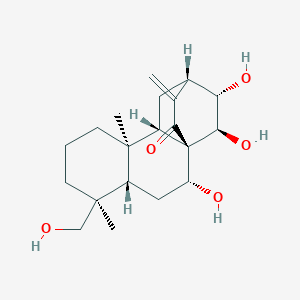
![(4R,4aS,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1257166.png)
![4-[(3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B1257169.png)
![N-[6-cyano-1-[(3-methylimidazol-4-yl)methyl]-3,4-dihydro-2H-quinolin-3-yl]-N-[[1-(2,2-dimethylpropanoyl)piperidin-4-yl]methyl]pyridine-2-sulfonamide](/img/structure/B1257172.png)
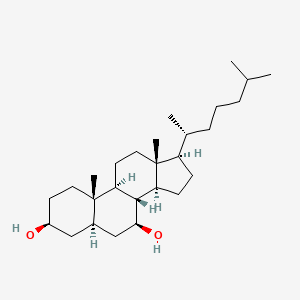
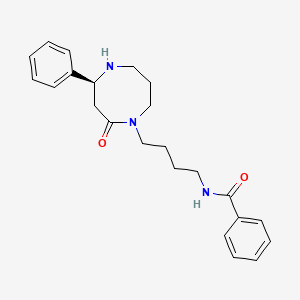
![3-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-14-hydroxybufa-4,20,22-trienolide](/img/structure/B1257178.png)
